molecular formula C7H3ClF4O2S B13221340 5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B13221340
M. Wt: 262.61 g/mol
InChI Key: GKIPVTXDDYLMHL-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a pre-existing aromatic ring. One common method involves the reaction of 5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with a fluoride source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

    Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines or thiols. This reactivity is exploited in various chemical and biological applications, including the inhibition of enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the chloro group.

    5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

Uniqueness

5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both a chloro group and a trifluoromethyl group, which can influence its reactivity and stability. The sulfonyl fluoride group also imparts distinct chemical properties, making it a valuable reagent in various synthetic applications.

Properties

Molecular Formula

C7H3ClF4O2S

Molecular Weight

262.61 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C7H3ClF4O2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H

InChI Key

GKIPVTXDDYLMHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)F)C(F)(F)F

Origin of Product

United States

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